{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol
Overview
Description
Mechanism of Action
Target of Action
The primary target of {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol is the respiratory system . This compound is considered hazardous and may cause respiratory irritation .
Mode of Action
It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.
Pharmacokinetics
Safety data suggests that it should be handled with care to avoid ingestion, inhalation, or skin contact , implying that it can be absorbed through these routes.
Result of Action
Exposure to this compound can result in skin and eye irritation, as well as respiratory discomfort . These effects are likely due to the compound’s interaction with its target tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be used only outdoors or in a well-ventilated area to minimize respiratory exposure . Additionally, personal protective equipment should be worn to prevent skin and eye contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 6-methylpyrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic
Properties
IUPAC Name |
[3-(6-methylpyrazin-2-yl)oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-3-10(5-11)8-15/h2-7,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEAUGVLWACZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640384 | |
Record name | {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-98-5 | |
Record name | {3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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